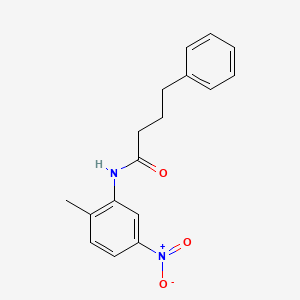![molecular formula C15H15ClN2OS B5756683 2-[(2-aminophenyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5756683.png)
2-[(2-aminophenyl)thio]-N-(3-chloro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-aminophenyl)thio]-N-(3-chloro-2-methylphenyl)acetamide, commonly known as ACTA, is a novel compound that has gained attention in the scientific community for its potential applications in medical research.
Mécanisme D'action
The mechanism of action of ACTA is not fully understood. However, studies have shown that ACTA inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It is thought that ACTA may also inhibit the proliferation of cancer cells by blocking the cell cycle.
Biochemical and Physiological Effects:
ACTA has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory effects, ACTA has been shown to have antioxidant properties. It has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ACTA in lab experiments is its high purity and yield. This makes it easier to obtain consistent results. However, one of the limitations of using ACTA is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on ACTA. One area of research is in the development of new cancer treatments based on ACTA. Another area of research is in the development of new anti-inflammatory drugs based on ACTA. Additionally, further studies are needed to fully understand the mechanism of action of ACTA and its potential applications in other areas of medical research.
Conclusion:
In conclusion, ACTA is a promising compound with potential applications in medical research. Its cytotoxic and anti-inflammatory effects make it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of ACTA and its potential applications in other areas of medical research.
Méthodes De Synthèse
The synthesis of ACTA involves the reaction of 2-aminophenylthiol with 3-chloro-2-methylbenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been optimized to yield high purity and high yield of ACTA.
Applications De Recherche Scientifique
ACTA has been shown to have potential applications in medical research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that ACTA has cytotoxic effects on cancer cells, making it a potential candidate for chemotherapy. In addition, ACTA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-10-11(16)5-4-7-13(10)18-15(19)9-20-14-8-3-2-6-12(14)17/h2-8H,9,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSUHBWNZZZNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-aminophenyl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5756611.png)


![N-benzyl-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B5756641.png)
![3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5756650.png)

![methyl 2-chloro-5-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5756657.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5756675.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5756681.png)
![4-amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B5756686.png)
![1-[(4-bromophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5756692.png)
